molecular formula C10H14ClN3 B1427959 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine CAS No. 1247834-38-3

2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine

Cat. No.: B1427959
CAS No.: 1247834-38-3
M. Wt: 211.69 g/mol
InChI Key: RULRRVJNLGOSAO-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine is a chemical compound with the molecular formula C10H14ClN3 It is a heterocyclic compound containing both pyrazine and piperidine rings

Properties

IUPAC Name

2-chloro-3-(4-methylpiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-2-6-14(7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULRRVJNLGOSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(4-methylpiperidin-1-yl)pyridine
  • 2-Chloro-3-(4-methylpiperidin-1-yl)quinoline
  • 2-Chloro-3-(4-methylpiperidin-1-yl)benzene

Uniqueness

2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine is unique due to its specific combination of pyrazine and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chlorine atom and a piperidine moiety, which is believed to contribute to its biological activity. Its structural formula can be represented as follows:

C9H12ClN3\text{C}_9\text{H}_{12}\text{Cl}\text{N}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is known to bind to various proteins and enzymes, modulating their activity. This interaction can lead to effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth.
  • Antiviral Properties : Ongoing research indicates its effectiveness against certain viral pathogens.

Antimicrobial and Antiviral Effects

Recent studies have highlighted the antimicrobial and antiviral properties of this compound. The following table summarizes key findings regarding its biological activities:

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
AntiviralShows efficacy against specific viruses

Case Studies

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Antiviral Research : Another investigation focused on the compound's antiviral properties, revealing that it effectively inhibited the replication of certain viruses in vitro, suggesting a mechanism that may involve interference with viral entry or replication processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the piperidine substituent or modifications to the pyrazine ring can significantly influence its potency and selectivity.

Key Findings on SAR:

  • Compounds with different substituents on the piperidine ring exhibited varying degrees of antimicrobial activity.
  • Structural modifications that enhance lipophilicity may improve cellular uptake and bioavailability, further enhancing the compound's efficacy .

Research Findings

Recent literature has focused on optimizing derivatives of this compound for improved biological activity. Notable findings include:

  • In Vitro Potency : A series of derivatives were synthesized and tested for their potency against various pathogens, with some showing IC50 values in the nanomolar range .
CompoundIC50 (nM)Activity Type
Derivative A25Antimicrobial
Derivative B15Antiviral

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.